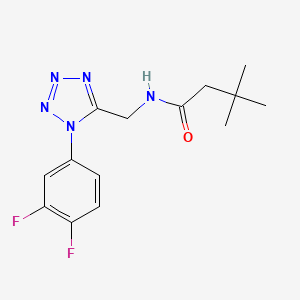![molecular formula C22H20ClN5O2S B2758386 N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105239-34-6](/img/structure/B2758386.png)
N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity Research on pyrazole-acetamide derivatives, closely related to the chemical compound , has been conducted. In a study by Chkirate et al. (2019), two pyrazole-acetamide derivatives were synthesized and characterized, leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes displayed significant antioxidant activities, which were determined in vitro using various methods. This research underscores the potential of such compounds in developing antioxidant agents (Chkirate et al., 2019).
Herbicide Applications Chloroacetamide derivatives, which include similar structural elements to the compound , have been used as selective pre-emergent or early post-emergent herbicides. Weisshaar and Böger (1989) discussed the use of chloroacetamides like alachlor and metazachlor for controlling annual grasses and broad-leaved weeds in various crops. This indicates the potential agricultural applications of compounds structurally related to N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide (Weisshaar & Böger, 1989).
Anti-inflammatory and Analgesic Properties Compounds with structural similarities to the subject compound have been synthesized and tested for their anti-inflammatory and analgesic properties. For instance, Sunder and Maleraju (2013) created derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity. This suggests possible therapeutic applications for the compound under discussion (Sunder & Maleraju, 2013).
Antimicrobial Activities Thiazole derivatives incorporating a pyrazole moiety, similar to the compound , have been synthesized and evaluated for antimicrobial properties. A study by Saravanan et al. (2010) reported that these compounds exhibited significant antibacterial and antifungal activities, suggesting the potential of the compound in antimicrobial applications (Saravanan et al., 2010).
Antitumor Potential Research has been conducted on the antitumor potential of compounds structurally related to N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide. For example, Hamama et al. (2013) synthesized certain N-substituted-2-amino-1,3,4-thiadiazoles and evaluated their antitumor properties, showing promising results. This highlights the potential application of the compound in cancer research (Hamama et al., 2013).
Insecticidal Applications Fadda et al. (2017) synthesized novel heterocycles incorporating a thiadiazole moiety and assessed them as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research suggests the potential of compounds like N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide in developing new insecticides (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-14-16-12-25-28(18-9-5-6-10-19(18)30-2)21(16)22(27-26-14)31-13-20(29)24-11-15-7-3-4-8-17(15)23/h3-10,12H,11,13H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFIZIRDPXQCEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCC3=CC=CC=C3Cl)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxyethyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B2758304.png)
![7-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2758305.png)
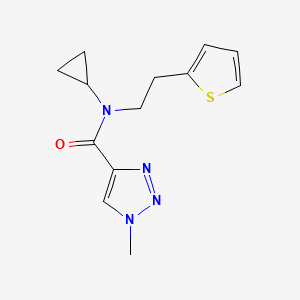

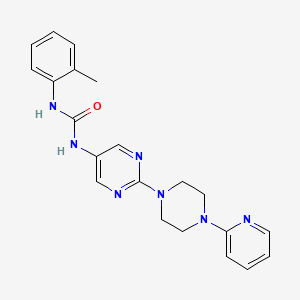
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide](/img/structure/B2758312.png)
![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2758315.png)
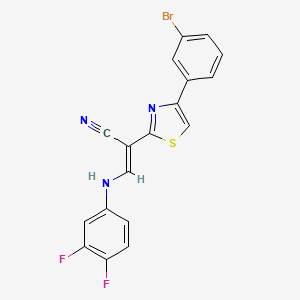
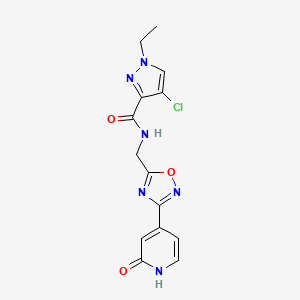

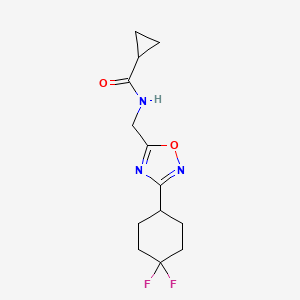
![methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate](/img/structure/B2758324.png)
